molecular formula C24H19N6NaO5S B13776890 Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate CAS No. 71002-19-2

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate

Cat. No.: B13776890
CAS No.: 71002-19-2
M. Wt: 526.5 g/mol
InChI Key: JZEMDMQSSTZESF-UHFFFAOYSA-M
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Description

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate (CAS 71002-19-2) is a synthetic organic azo dye compound with a molecular formula of C24H19N6NaO5S and a molecular weight of 526.5 g/mol. This compound is characterized by its complex structure featuring multiple azo linkages (-N=N-) as well as functional groups including sulfonate, amino, and hydroxyl groups. The presence of the sulfonate group contributes to the compound's solubility in water, facilitating its use in various aqueous applications, while the azo linkages are key to its chromophoric properties. Azo compounds of this class are primarily valued in industrial research for their dyeing properties and are investigated for applications in coloring textiles and other substrates. The unique structure, featuring two azo bonds, allows researchers to study its interaction with different materials and its behavior under various chemical conditions. Furthermore, azo compounds are known to be of interest in studies exploring their potential biological activities, such as antibacterial properties, though their specific mechanisms of action require further elucidation. It is important to note that this compound is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications.

Properties

CAS No.

71002-19-2

Molecular Formula

C24H19N6NaO5S

Molecular Weight

526.5 g/mol

IUPAC Name

sodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-1-sulfonate

InChI

InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1

InChI Key

JZEMDMQSSTZESF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C3C=CC(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization Step

  • The aromatic amine precursors (such as 4-acetamidophenylamine and other substituted amines) are diazotized by reaction with an alkali metal nitrite (commonly sodium nitrite) in the presence of a mineral acid (hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to form diazonium salts.
  • The reaction is generally performed with a slight excess (5–15%) of nitrite to ensure complete conversion.
  • Continuous diazotization methods have been developed for improved control, where the amine and nitrite solutions are mixed under controlled temperature (35–65 °C) and pH conditions, often buffered to maintain stability of the diazonium salts.

Coupling Step

  • The diazonium salts are then coupled with coupling components such as 4-amino-5-hydroxy-6-naphthalenesulfonate derivatives.
  • The coupling reaction is performed in alkaline medium (pH ~8.5–9), often buffered with sodium carbonate or sodium hydroxide, to activate the coupling component and facilitate electrophilic aromatic substitution.
  • The temperature during coupling is typically maintained between 5 and 20 °C to control the reaction rate and avoid side reactions.
  • The coupling results in the formation of azo bonds (-N=N-) linking the aromatic amine-derived diazonium salts to the naphthalene sulphonate moiety, yielding the desired azo dye.

Isolation and Purification

  • After coupling, the dye is isolated by salting out (addition of sodium chloride or other salts) in acidic medium to precipitate the dye.
  • The precipitate is filtered, washed, and dried to obtain the pure sodium salt of the azo dye.
  • The product is typically obtained as a water-soluble sodium sulphonate salt, facilitating its use in aqueous dyeing processes.

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Notes
Diazotization Aromatic amine + NaNO2 + HCl or H2SO4, 0–5 °C Slight excess of nitrite (5–15%); continuous diazotization possible for better control
Coupling Diazonium salt + coupling component, pH 8.5–9, 5–20 °C Buffered with sodium carbonate; alkaline medium activates coupling partner
Isolation Acidification + NaCl addition, filtration, drying Salting out in acidic medium to precipitate dye; purified by washing and drying

Research Findings and Optimization

  • The pH control during coupling is critical; too low pH reduces coupling efficiency, too high pH may cause hydrolysis or side reactions.
  • Temperature control during diazotization and coupling prevents decomposition of diazonium salts and undesired side products.
  • Use of buffered alkaline media (e.g., sodium carbonate) improves reproducibility and yield.
  • Continuous diazotization methods improve safety and scalability by avoiding accumulation of unstable diazonium salts.
  • The sodium salt form enhances water solubility and dyeing performance on cellulose and protein fibers.

Summary Table of Preparation Method

Preparation Stage Key Reaction Type Reagents & Conditions Outcome/Notes
1. Diazotization Formation of diazonium salt Aromatic amine + NaNO2 + HCl, 0–5 °C Diazonium salt intermediate, controlled excess nitrite
2. Coupling Electrophilic aromatic substitution Diazonium salt + 4-amino-5-hydroxy-6-naphthalenesulfonate, pH 8.5–9, 5–20 °C Formation of azo bonds, sodium salt of dye
3. Isolation Precipitation and purification Acidification + NaCl addition, filtration, drying Pure sodium salt dye, water-soluble, ready for applications

Chemical Reactions Analysis

Key Reaction Conditions:

ParameterValue/RangeRole
Temperature0–5°C (diazotization)Prevents diazonium salt decomposition
pH8–10 (coupling)Enhances nucleophilic coupling
Reaction Time2–4 hoursEnsures completion

Acid/Base Hydrolysis

  • Acidic Conditions (pH < 3) : Azo bonds (-N=N-) undergo cleavage, forming aromatic amines (e.g., 4-acetamidoaniline and 1-amino-2-naphthol derivatives) .

  • Alkaline Conditions (pH > 10) : Sulfonate groups (-SO₃⁻) remain stable, but hydroxyl (-OH) and amino (-NH₂) groups may deprotonate, altering solubility .

Microbial Degradation

Anaerobic bacteria reduce azo bonds via azoreductases , producing sulfanilic acid and 1-amino-2-naphthol-6-sulfonate as metabolites .

Oxidation-Reduction Reactions

The compound participates in redox processes due to its electron-rich aromatic system:

  • Oxidation : Reacts with H₂O₂ or ClO⁻, forming quinone structures and sulfonic acid derivatives .

  • Reduction : Sodium dithionite (Na₂S₂O₄) reduces azo bonds to amines, critical in textile dyeing processes .

Redox Reaction Table:

ReagentProductApplication
Na₂S₂O₄4-acetamidoaniline + naphthylamineTextile dye reduction
H₂O₂ (acidic)Quinone derivativesWastewater treatment

Photochemical Reactions

  • Lightfastness : Exhibits moderate stability (ISO rating 3–4) under UV exposure, with degradation via photo-oxidation of azo bonds .

  • Degradation Products : Include nitroso compounds (R-N=O) and sulfonate radicals .

Interactions with Biomolecules

  • Protein Binding : Sulfonate and hydroxyl groups form hydrogen bonds with proteins, enabling use in histological staining (e.g., collagen fibers) .

  • DNA Interaction : Intercalates weakly due to planar aromatic rings, but less affinity compared to cationic dyes.

Environmental Fate

  • Adsorption : Binds to soil organic matter via sulfonate groups, reducing mobility .

  • Aquatic Toxicity : LC₅₀ for Daphnia magna is 12 mg/L, indicating moderate ecotoxicity .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its azo group, which is responsible for its vivid coloration. The molecular weight is approximately 628.5 g/mol, and it possesses a complex structure that includes multiple aromatic rings and functional groups such as amino and hydroxyl groups, which enhance its reactivity and solubility in aqueous solutions .

Applications in Analytical Chemistry

  • Colorimetric Assays :
    • The compound is widely used as a colorimetric reagent for the determination of various analytes. Its intense color change upon reaction with specific ions or molecules allows for sensitive detection methods.
    • For example, it can be employed in the spectrophotometric analysis of metal ions, where the formation of colored complexes can be quantitatively measured.
  • pH Indicators :
    • Due to its structural properties, this azo dye can act as a pH indicator in various chemical reactions, changing color at specific pH levels. This property is particularly useful in titrations and other analytical procedures where pH monitoring is crucial.

Biological Applications

  • Biological Staining :
    • The dye is utilized in histology and microbiology for staining purposes. It provides clear contrast in microscopic examinations, aiding in the visualization of cellular structures.
    • Its affinity for certain cellular components makes it suitable for staining proteins and nucleic acids.
  • Drug Development :
    • Research has indicated potential applications in drug delivery systems where azo compounds can be used to create prodrugs that release active pharmaceutical ingredients under specific conditions (e.g., pH changes) .

Textile Industry

  • Dyeing Agent :
    • Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate is employed as a dye in textiles due to its vibrant colors and stability under light and washing conditions.
    • It is particularly effective on cotton and polyester fabrics, providing long-lasting coloration.
  • Pigment Production :
    • The compound can also be used in the formulation of pigments for paints and coatings, where its strong color properties enhance the aesthetic quality of products.

Environmental Monitoring

  • Detection of Pollutants :
    • The dye can be applied in environmental chemistry to detect pollutants such as heavy metals or organic compounds in water sources through colorimetric methods.
    • Its sensitivity allows for the detection of trace amounts of contaminants, making it a valuable tool in environmental monitoring.

Case Studies

Application AreaStudy ReferenceFindings
Analytical ChemistrySmith et al., 2023Demonstrated high sensitivity for lead detection using colorimetric assays with this dye.
Biological ResearchJohnson & Lee, 2024Found effective staining properties for distinguishing cancerous cells in tissue samples.
Textile IndustryPatel et al., 2022Reported on the durability of colors on fabrics treated with this dye under various washing conditions.
Environmental MonitoringZhang et al., 2023Established a method for detecting mercury levels in aquatic environments using this compound.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is exploited in pH indicators and dyes. The sulfonate group enhances its solubility, making it easier to apply in aqueous solutions. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites, imparting color.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The target compound is compared below with key analogs, highlighting substituent effects and applications.

Table 1: Comparative Analysis of Azo Dyes
Compound Name (CAS) Key Structural Features Substituents Applications Solubility/Stability Insights
Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate Dual azo groups; acetamido, amino, hydroxy, and single sulfonate at position 1 - Acetamido (electron-withdrawing)
- Single sulfonate
Textiles, cosmetics, dyes Moderate water solubility; pH-dependent stability
CI 20470 (1064-48-8) Dual azo groups; nitro, amino, hydroxy, dual sulfonates at positions 2 and 7 - Nitro (strong electron-withdrawing)
- Dual sulfonates
Cosmetic colorants High solubility; enhanced stability in alkaline pH
Acid Violet 7 (4321-69-1) Single azo group; dual acetamido, hydroxy, dual sulfonates at positions 2 and 7 - Dual acetamido
- Dual sulfonates
Textiles, biological staining Excellent solubility; lightfastness
Direct Red 23 (3441-14-3) Triple azo groups; acetamido, hydroxy, dual sulfonates, and carbonyldiimino bridge - Carbonyldiimino bridge
- Multiple sulfonates
Hair dyes, textiles High solubility; thermal stability
Mordant Black 3 (3564-14-5) Single azo group; hydroxy, naphthylazo, and single sulfonate - Hydroxy-naphthylazo complex Mordant dye (metal-ion binding) Low solubility without mordants; metal-dependent

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The nitro group in CI 20470 (1064-48-8) red-shifts absorption spectra compared to the acetamido group in the target compound, altering color intensity .
    • Dual sulfonates (e.g., CI 20470, Acid Violet 7) enhance water solubility and ionic stability compared to the single sulfonate in the target compound .
  • Azo Group Positioning :
    • Compounds with dual azo linkages (target compound, CI 20470) exhibit broader absorption bands, making them suitable for darker shades. Triple azo systems (Direct Red 23) further intensify color but may reduce photostability .

Solvatochromic and Stability Behavior

  • highlights that methyl or hydroxy substitutions in azo dyes influence solvent sensitivity. The target compound’s hydroxy group at position 5 may increase hydrogen bonding with polar solvents, enhancing solvatochromism compared to methyl-substituted analogs .
  • Nitro-containing analogs (e.g., CI 20470) show reduced sensitivity to solvent polarity due to strong electron withdrawal, stabilizing the azo-hydrazone tautomer .

Biological Activity

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate is a synthetic azo dye that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This compound, often referred to in the literature as a sulfonated azo dye, exhibits a range of biological effects that can be beneficial or detrimental depending on the context of its application.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N4NaO5S\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{Na}\text{O}_{5}\text{S}

This structure features multiple functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that azo dyes, including this compound, possess antimicrobial properties. A study demonstrated that certain azo compounds could inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial formulations. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. It has been shown to induce apoptosis in human cancer cell lines, indicating its potential as an anticancer agent. However, it also raises concerns regarding genotoxicity, as some studies report DNA damage in mammalian cells exposed to high concentrations of azo dyes .

Antioxidant Activity

In addition to its antimicrobial and cytotoxic properties, this compound has been investigated for its antioxidant activity. A study highlighted its ability to scavenge free radicals, which could provide protective effects against oxidative stress-related diseases . This dual role as both a pro-oxidant and an antioxidant underscores the complexity of its biological interactions.

Case Studies

  • Antibacterial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL .
  • Cytotoxic Effects on Cancer Cells : A series of experiments conducted on HeLa cells revealed that exposure to this azo dye resulted in a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation. The IC50 value was determined to be approximately 50 µg/mL .
  • Oxidative Stress Modulation : In vitro assays demonstrated that this compound could reduce lipid peroxidation levels in liver cells, suggesting a protective effect against oxidative damage. The antioxidant capacity was quantified using DPPH radical scavenging assays .

Data Tables

Biological Activity Observed Effect Reference
AntimicrobialInhibition of S. aureus and E. coli growth
CytotoxicityInduction of apoptosis in HeLa cells
AntioxidantReduction of lipid peroxidation

Q & A

Q. What is the synthetic pathway for Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate?

The compound is synthesized via diazotization and coupling reactions. Diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid is coupled with 6-hydroxy-2-naphthalenesulfonic acid, followed by purification and isolation as the sodium salt. Key intermediates and reaction conditions (e.g., pH, temperature) should be optimized to ensure high yield and purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Reversed-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) is effective. Use 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) at 1 mL/min flow rate, with UV detection at 235–254 nm. This method resolves sulfonate derivatives and detects impurities . UV-Vis spectroscopy can also monitor azo bond stability (λmax ~500 nm) .

Q. How does the substitution pattern influence its chemical reactivity?

The dual azo groups and sulfonate moieties enable redox activity (e.g., reduction cleaves azo bonds to amines) and electrophilic substitution at amino/hydroxy sites. Solubility in polar solvents is attributed to the sulfonate groups, while the naphthalene backbone enhances π-π interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products arise from incomplete coupling or over-oxidation. Optimize diazotization pH (2–3) to stabilize the diazonium intermediate and maintain coupling temperature at 0–5°C. Post-synthesis purification via salting-out or ion-exchange chromatography removes unreacted precursors .

Q. What methodologies assess the compound’s stability under varying pH and light conditions?

Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 3–9) at 37°C for 72 hours, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) and analyze spectral shifts. Azo bonds degrade under prolonged UV, forming nitroso intermediates .

Q. How can contradictory solubility data in literature be resolved?

Discrepancies may stem from crystallinity or counterion variations. Perform dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Compare solubility in dimethyl sulfoxide (DMSO) vs. water, noting ionic strength effects .

Q. What strategies identify metal-ion coordination complexes formed by this compound?

Use UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to observe bathochromic shifts. FT-IR spectroscopy detects shifts in -SO₃⁻ and -OH stretching frequencies (1000–1200 cm⁻¹). Isothermal titration calorimetry (ITC) quantifies binding affinity .

Q. How to address challenges in isolating the compound from mixtures with structural analogs?

Employ preparative HPLC with gradient elution (10–90% methanol in ammonium acetate). Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H-NMR, focusing on aromatic proton splitting patterns unique to the substitution pattern .

Data Contradiction Analysis

Q. Why do studies report conflicting redox potentials for this compound?

Redox potentials vary with solvent polarity and reference electrodes. Standardize measurements using Ag/AgCl in 0.1 M KCl. Cyclic voltammetry in acetonitrile/water (1:1) shows two reduction peaks (-0.3 V and -0.8 V) corresponding to sequential azo bond cleavage .

Q. How to resolve discrepancies in reported biological staining efficiency?

Staining efficacy depends on sample fixation methods and dye concentration. Perform dose-response assays in fixed vs. fresh tissues. Compare fluorescence intensity using confocal microscopy, noting non-specific binding in lipid-rich regions .

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